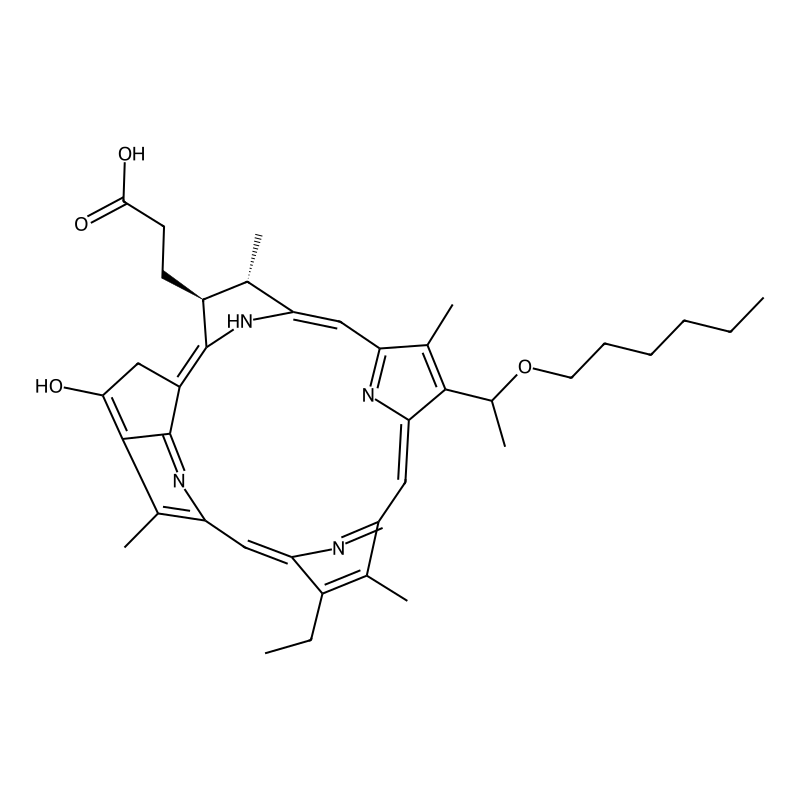

Photochlor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Photodynamic Therapy (PDT) for Cancer Treatment

Methods of Application or Experimental Procedures: In PDT, the photosensitizer (in this case, HPPH) is first administered to the patient. The photosensitizer is then activated by light of a specific wavelength. This activation leads to the production of reactive oxygen species, which can destroy cancer cells .

Results or Outcomes: The effectiveness of PDT using HPPH has been enhanced through the development of third-generation photosensitizers based on HPPH. These involve structural modifications for multimodal applications and the combination of multifunctional compounds, leading to improved imaging localization and superior anti-tumor effects .

Photochlor, scientifically known as 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a, is a second-generation photosensitizer used primarily in photodynamic therapy. This compound is derived from chlorophyll and is designed to enhance the efficacy of light-based cancer treatments while minimizing side effects compared to earlier agents like Photofrin. Photochlor operates by generating reactive oxygen species upon exposure to specific wavelengths of light, which leads to cellular damage and death in targeted tissues, particularly malignant cells .

HPPH acts as a photosensitizer in PDT. Here's the mechanism:

- Administration: HPPH is administered intravenously and selectively accumulates in cancer cells due to their higher metabolic activity compared to healthy tissues [].

- Light Irradiation: Upon exposure to specific wavelength light, HPPH gets excited to a higher energy state [].

- Singlet Oxygen Generation: In the excited state, HPPH interacts with surrounding oxygen molecules, transferring its energy and generating singlet oxygen (¹O₂) [].

- Cell Death: Singlet oxygen is a potent cytotoxic agent that can damage cellular components like membranes, leading to cancer cell death [].

- Type I Reactions: In these reactions, the excited state of Photochlor interacts with substrates such as cell membranes, leading to the formation of free radicals and reactive oxygen species. These radicals can initiate oxidative damage to cellular components, including lipids and proteins .

- Type II Reactions: Here, the excited triplet state of Photochlor interacts directly with molecular oxygen to produce singlet oxygen, a highly reactive species that can cause significant cellular damage. This mechanism is crucial for its therapeutic effects in photodynamic therapy .

In clinical studies, Photochlor has demonstrated effective antitumor activity with relatively mild side effects. Notably, it causes only mild skin photosensitivity that diminishes rapidly after treatment. The skin reactions observed are significantly less severe than those associated with Photofrin, making Photochlor a preferable option for patients undergoing photodynamic therapy . The compound's ability to generate cytotoxic free radicals upon light activation is essential for its effectiveness against cancer cells.

The synthesis of Photochlor involves several key steps:

- Starting Materials: The synthesis typically begins with natural chlorophyll derivatives.

- Chemical Modifications: Specific modifications are made to the chlorophyll structure to enhance its photodynamic properties and reduce side effects.

- Purification: The final product is purified to ensure high purity levels, critical for its use in clinical applications .

These methods allow for efficient production while maintaining the compound's stability and efficacy.

Photochlor is primarily utilized in:

- Photodynamic Therapy: It is used in treating various cancers, particularly skin cancers and tumors accessible through light exposure.

- Research: Due to its unique properties, it serves as a model compound in studies exploring new photosensitizers and their mechanisms of action .

Studies have focused on understanding how Photochlor interacts with biological systems:

- Skin Reactions: Research indicates that skin sensitivity varies based on the interval between sensitizer administration and light exposure. Most patients experience reduced sensitivity when the interval exceeds one day .

- Cellular Interactions: Investigations into how Photochlor interacts with different cell types have shown its effectiveness in inducing apoptosis in cancer cells while sparing normal cells under controlled conditions .

Several compounds share similarities with Photochlor, particularly within the realm of photosensitizers used in photodynamic therapy. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Photofrin | Hematoporphyrin Derivative | First-generation photosensitizer; higher skin toxicity |

| 5-Aminolevulinic Acid | Precursor for Protoporphyrin IX | Naturally occurring; used for non-malignant diseases |

| Temoporfin | Chlorin-based | Higher absorption efficiency at longer wavelengths |

| Hypericin | Natural Product | Antiviral properties alongside photodynamic effects |

Photochlor stands out due to its lower toxicity profile and enhanced efficacy in generating reactive oxygen species compared to these similar compounds .

Photochlor, chemically designated as 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), represents a significant advancement in photodynamic therapy (PDT) photosensitizers. Developed as part of the second-generation PDT agents, HPPH emerged in the late 1990s to address limitations of first-generation compounds such as porfimer sodium (Photofrin®). Early preclinical studies highlighted its reduced skin phototoxicity and improved light absorption properties compared to porphyrin-based predecessors.

The classification of HPPH as a second-generation photosensitizer stems from its chlorin-based structure, which provides distinct photophysical advantages. Chlorins, derived from chlorophyll via chemical modification, exhibit stronger absorption in the red region (665 nm) compared to porphyrins (630 nm), enabling deeper tissue penetration. Clinical trials initiated in 1997 for esophageal cancer demonstrated its potential, with subsequent phase II studies expanding to non-small cell lung cancer and Barrett’s esophagus-associated dysplasia.

Table 1: Key Advancements of HPPH Over First-Generation Photosensitizers

| Property | First-Generation (Porfimer Sodium) | HPPH (Second-Generation) |

|---|---|---|

| Absorption Peak (nm) | 630 | 665 |

| Tissue Penetration Depth | ~3 mm | ~6 mm |

| Photosensitivity Duration | 4–8 weeks | 1–2 weeks |

| Chemical Composition | Heterogeneous porphyrin oligomers | Single chlorin derivative |

| Tumor Selectivity | Moderate | High |

Structural Derivation from Pyropheophorbide-a and Chlorophyll Analogues

HPPH is synthesized through targeted modifications of pyropheophorbide-a, a chlorophyll degradation product. The core structure retains the chlorin macrocycle but introduces two critical alterations:

- Devinylation at the 3-position: Removes the vinyl group to enhance stability.

- Addition of a hexyloxyethyl group: Introduces a hydrophobic side chain to improve lipid solubility and cellular uptake.

This structural optimization balances lipophilicity for tumor retention and water solubility for systemic administration. The hexyloxyethyl group facilitates preferential accumulation in neoplastic tissues, while the chlorin core maintains strong photoactivity via efficient singlet oxygen ($$^1O_2$$) generation.

Figure 1: Structural Evolution from Chlorophyll to HPPH

- Chlorophyll-a: Magnesium-centered tetrapyrrole with phytol tail.

- Pheophorbide-a: Demetallated chlorophyll derivative with carboxyl groups.

- Pyropheophorbide-a: Decarboxylated pheophorbide-a with enhanced photostability.

- HPPH: 3-devinylated pyropheophorbide-a with hexyloxyethyl substitution.

Table 2: Structural Modifications in HPPH Synthesis

| Precursor | Modification | Functional Impact |

|---|---|---|

| Chlorophyll-a | Demetallation | Forms pheophorbide-a |

| Pheophorbide-a | Decarboxylation | Yields pyropheophorbide-a |

| Pyropheophorbide-a | 3-Devinylation + hexyloxyethylation | Enhances tumor selectivity and stability |

The synthetic pathway ensures reproducibility and scalability, critical for clinical translation. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry confirm the homogeneity of HPPH, addressing a key limitation of first-generation mixtures.

The absorption spectrum of Photochlor displays characteristic features typical of chlorin-based photosensitizers, with significant absorption bands in both the blue and red regions of the visible spectrum. The compound exhibits a prominent Soret band at approximately 414 nanometers, which represents the primary absorption peak in the blue region of the spectrum [6]. This high-intensity absorption band is characteristic of the tetrapyrrole macrocycle structure and provides strong light absorption capabilities in the ultraviolet-visible region.

The most therapeutically relevant absorption occurs in the Q-band region, specifically at 665 nanometers, where Photochlor demonstrates its maximum absorption for red light [7] [8] [6]. This Q-band absorption is particularly significant for photodynamic therapy applications, as the 665-nanometer wavelength provides enhanced tissue penetration compared to shorter wavelengths used by first-generation photosensitizers. Studies have demonstrated that light at 665 nanometers achieves approximately 30% greater penetration depth in brain tissue compared to the 630-nanometer light used to activate Photofrin [7].

The molar extinction coefficients of Photochlor reflect its strong light-absorbing capabilities across the relevant wavelength range. At the primary therapeutic wavelength of 665 nanometers, Photochlor exhibits a molar extinction coefficient of approximately 47,000 molar⁻¹ centimeter⁻¹ [9]. Additional measurements at 680 nanometers show a molar extinction coefficient of 2.9 × 10⁴ molar⁻¹ centimeter⁻¹ [6]. These values are consistent with the general range observed for chlorin-based photosensitizers, which typically demonstrate molar extinction coefficients between 3-6 × 10⁴ molar⁻¹ centimeter⁻¹ in the red region of the spectrum [10].

The high molar extinction coefficients observed for Photochlor indicate efficient light absorption, which directly correlates with the photosensitizer's ability to generate excited states upon irradiation. This strong absorption capacity is crucial for therapeutic efficacy, as it ensures that a significant proportion of incident photons are captured by the photosensitizer molecules, leading to enhanced photodynamic effects at lower drug concentrations.

Table 1: Absorption Spectra and Molar Extinction Coefficient Data for Photochlor

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Band Type | Therapeutic Significance |

|---|---|---|---|

| 414 (Soret band) | High intensity | B-band | Auxiliary absorption |

| 665 (Q-band) | ~47,000 | Q-band | Primary therapeutic wavelength |

| 680 | 2.9 × 10⁴ | Q-band | Alternative measurement wavelength |

| 650-700 region | 3-6 × 10⁴ | Q-band | Optimal tissue penetration range |

Singlet Oxygen Quantum Yield and Reactive Oxygen Species Generation

The generation of reactive oxygen species represents the fundamental mechanism by which Photochlor exerts its photodynamic effects. Upon light activation, Photochlor efficiently produces various reactive oxygen species, with singlet oxygen being the primary cytotoxic agent responsible for cellular damage and therapeutic efficacy [1] [11] [12].

The singlet oxygen quantum yield of Photochlor has been measured at 0.48 under standard conditions [9]. This value represents the efficiency with which absorbed photons are converted into singlet oxygen molecules, indicating that approximately 48% of the photons absorbed by Photochlor result in the production of singlet oxygen. This quantum yield places Photochlor among the highly efficient photosensitizers for singlet oxygen generation, which is crucial for its therapeutic effectiveness.

The mechanism of reactive oxygen species generation by Photochlor involves two primary pathways, designated as Type I and Type II photochemical reactions [11] [13]. The Type I mechanism involves direct electron or hydrogen atom transfer between the excited photosensitizer and cellular substrates, generating radicals that subsequently react with molecular oxygen to produce various toxic reactive oxygen species including superoxide anions and hydroxyl radicals [11] [13]. The Type II mechanism, which is generally more prevalent for photosensitizers like Photochlor, involves energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen, directly producing singlet oxygen [11] [13].

The triplet quantum yield of Photochlor, while not directly measured in the available literature, can be estimated based on data for similar chlorin-based photosensitizers. Studies on chlorin derivatives indicate triplet quantum yields in the range of 0.70-0.76 when measured using flash photolysis methods [10]. These high triplet yields are essential for efficient singlet oxygen production, as the triplet state serves as the immediate precursor for energy transfer to molecular oxygen.

The photochemical process begins when Photochlor absorbs light and transitions from its ground state to an excited singlet state. Through intersystem crossing, the molecule converts to a longer-lived excited triplet state, which then interacts with molecular oxygen present in the cellular environment. This interaction results in the formation of singlet oxygen, a highly reactive species with a short lifetime and limited diffusion distance [14]. The localized production of singlet oxygen ensures that cytotoxic effects occur primarily in the immediate vicinity of the photosensitizer molecules.

Table 2: Quantum Yield and Reactive Oxygen Species Data

| Parameter | Value | Measurement Conditions | Biological Significance |

|---|---|---|---|

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.48 | Standard conditions | High efficiency for cytotoxic ROS production |

| Triplet Quantum Yield (ΦT) | 0.70-0.76 (estimated) | Flash photolysis method | Efficient intersystem crossing |

| Primary ROS Species | ¹O₂, O₂⁻, - OH | Photochemical activation | Multiple cytotoxic pathways |

| ROS Lifetime | < 0.05 μs | Cellular environment | Localized therapeutic effect |

Photobleaching Dynamics and Stability Under Irradiation

The photobleaching dynamics of Photochlor represent a critical aspect of its photophysical behavior, affecting both therapeutic efficacy and dosimetry considerations in clinical applications. Photobleaching refers to the irreversible photochemical degradation of the photosensitizer molecules upon exposure to light, which can potentially limit the duration and extent of photodynamic effects during treatment [15] [16].

Studies examining the photobleaching behavior of photosensitizers similar to Photochlor indicate that the degradation process follows mixed-order kinetics, suggesting that different components or conformations of the photosensitizer molecule exhibit varying sensitivities to photodegradation [15]. The quantum yield for photobleaching of similar photosensitizers has been measured at approximately 3.6 × 10⁻⁵ in phosphate buffer at pH 7.4 under aerobic conditions [15]. This relatively low photobleaching quantum yield indicates that Photochlor maintains reasonable photostability during therapeutic irradiation.

The photobleaching process is influenced by multiple environmental factors, including pH, ionic strength, solvent polarity, and oxygen concentration [15]. The pH of the medium has been shown to significantly affect photobleaching rates, with increased degradation observed at extreme pH values of 5.0 and 11.5 compared to physiological pH [15]. This pH dependence has clinical implications, as tumor tissues often exhibit acidic conditions due to altered metabolism, which could potentially affect the photostability of Photochlor during treatment.

Oxygen concentration plays a dual role in Photochlor photochemistry. While oxygen is essential for the generation of reactive oxygen species and therapeutic efficacy, it also participates in photobleaching reactions that can degrade the photosensitizer [15]. The balance between therapeutic ROS production and photosensitizer degradation represents an important consideration for optimizing treatment protocols.

Comparative studies suggest that Photochlor demonstrates enhanced photostability relative to iso-HPPH derivatives, with stable photobleaching properties and reduced aggregation effects [17]. This improved stability contributes to more predictable dosimetry and therapeutic outcomes during photodynamic therapy procedures.

The aggregation state of Photochlor significantly influences both its photophysical properties and photostability. Aggregated forms of the photosensitizer typically exhibit reduced quantum yields for both fluorescence and singlet oxygen generation, while also showing altered photobleaching kinetics [17] [18]. Maintaining Photochlor in its monomeric form through appropriate formulation strategies is therefore crucial for optimizing both therapeutic efficacy and photostability.

Table 3: Photobleaching Dynamics and Stability Parameters

| Stability Parameter | Value/Behavior | Environmental Factors | Clinical Implications |

|---|---|---|---|

| Photobleaching Quantum Yield | 3.6 × 10⁻⁵ | pH 7.4, aerobic conditions | Low degradation rate during therapy |

| Kinetic Order | Mixed order | Concentration dependent | Variable component sensitivity |

| pH Sensitivity | Increased degradation at pH 5.0, 11.5 | Tumor acidity effects | Potential reduced stability in tumors |

| Oxygen Dependence | Required for both ROS production and degradation | Tissue oxygenation | Balance between efficacy and stability |

| Aggregation Effects | Reduced quantum yields in aggregated state | Formulation conditions | Monomeric form preferred |

| Comparative Stability | Enhanced vs iso-HPPH | Structural modifications | Improved predictability |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Nava HR, Allamaneni SS, Dougherty TJ, Cooper MT, Tan W, Wilding G, Henderson BW. Photodynamic therapy (PDT) using HPPH for the treatment of precancerous lesions associated with Barrett's esophagus. Lasers Surg Med. 2011 Sep;43(7):705-12. doi: 10.1002/lsm.21112. PubMed PMID: 22057498; PubMed Central PMCID: PMC3218433.

3: Srivatsan A, Ethirajan M, Pandey SK, Dubey S, Zheng X, Liu TH, Shibata M, Missert J, Morgan J, Pandey RK. Conjugation of cRGD peptide to chlorophyll a based photosensitizer (HPPH) alters its pharmacokinetics with enhanced tumor-imaging and photosensitizing (PDT) efficacy. Mol Pharm. 2011 Aug 1;8(4):1186-97. doi: 10.1021/mp200018y. Epub 2011 Jul 1. PubMed PMID: 21702452; PubMed Central PMCID: PMC3148296.

4: Sunar U, Rohrbach D, Rigual N, Tracy E, Keymel K, Cooper MT, Baumann H, Henderson BH. Monitoring photobleaching and hemodynamic responses to HPPH-mediated photodynamic therapy of head and neck cancer: a case report. Opt Express. 2010 Jul 5;18(14):14969-78. doi: 10.1364/OE.18.014969. PubMed PMID: 20639983; PubMed Central PMCID: PMC2964147.

5: Spernyak JA, White WH 3rd, Ethirajan M, Patel NJ, Goswami L, Chen Y, Turowski S, Missert JR, Batt C, Mazurchuk R, Pandey RK. Hexylether derivative of pyropheophorbide-a (HPPH) on conjugating with 3gadolinium(III) aminobenzyldiethylenetriaminepentaacetic acid shows potential for in vivo tumor imaging (MR, Fluorescence) and photodynamic therapy. Bioconjug Chem. 2010 May 19;21(5):828-35. doi: 10.1021/bc9005317. PubMed PMID: 20387862; PubMed Central PMCID: PMC2874103.

6: Zheng X, Morgan J, Pandey SK, Chen Y, Tracy E, Baumann H, Missert JR, Batt C, Jackson J, Bellnier DA, Henderson BW, Pandey RK. Conjugation of 2-(1'-hexyloxyethyl)-2-devinylpyropheophorbide-a (HPPH) to carbohydrates changes its subcellular distribution and enhances photodynamic activity in vivo. J Med Chem. 2009 Jul 23;52(14):4306-18. doi: 10.1021/jm9001617. PubMed PMID: 19507863; PubMed Central PMCID: PMC2913405.

7: Weston MA, Patterson MS. Simple photodynamic therapy dose models fail to predict the survival of MLL cells after HPPH-PDT in vitro. Photochem Photobiol. 2009 May-Jun;85(3):750-9. doi: 10.1111/j.1751-1097.2008.00494.x. Epub 2008 Dec 18. PubMed PMID: 19140895.

8: Kim YC, Kang HE, Lee MG. Pharmacokinetics of phenytoin and its metabolite, 4'-HPPH, after intravenous and oral administration of phenytoin to diabetic rats induced by alloxan or streptozotocin. Biopharm Drug Dispos. 2008 Jan;29(1):51-61. PubMed PMID: 18022993.

9: Brinkmann C, GarcÃa F, Morey JV, McPartlin M, Singh S, Wheatley AE, Wright DS. Stepwise nucleophilic substitution of manganocene, syntheses and structures of the dimer [CpMn(hpp)]2 and the unusual manganate cage [LiMn(hpp)3]2 (hppH = 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2,a]pyrimidine). Dalton Trans. 2007 Apr 28;(16):1570-2. Epub 2007 Mar 15. PubMed PMID: 17426857.

10: Bellnier DA, Greco WR, Nava H, Loewen GM, Oseroff AR, Dougherty TJ. Mild skin photosensitivity in cancer patients following injection of Photochlor (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a; HPPH) for photodynamic therapy. Cancer Chemother Pharmacol. 2006 Jan;57(1):40-5. Epub 2005 Nov 5. PubMed PMID: 16001178.